molecular formula C22H24ClN3O5S B2445836 N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}(2-methylph enyl)carboxamide CAS No. 1025033-26-4

N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}(2-methylph enyl)carboxamide

Cat. No. B2445836
CAS RN: 1025033-26-4
M. Wt: 477.96
InChI Key: DHNRFNOZMCIQRT-UHFFFAOYSA-N
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Description

N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}(2-methylph enyl)carboxamide is a useful research compound. Its molecular formula is C22H24ClN3O5S and its molecular weight is 477.96. The purity is usually 95%.
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Scientific Research Applications

Selective Serotonin Receptor Antagonists

Compounds structurally related to N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}(2-methylphenyl)carboxamide have been explored as potent and selective antagonists of 5-HT(1B/1D) receptors. These studies highlight the potential use of such compounds in the treatment of neurological disorders, such as depression and anxiety, by modulating serotonin levels in the brain. The synthesis and pharmacological evaluation of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, for instance, have demonstrated significant affinity and functional activity at these receptors, suggesting therapeutic applications (Liao et al., 2000).

Synthesis of Heterocyclic Compounds

Research into the synthesis of carboxamides and sulfonamides based on aromatic and heterocyclic fragments has been conducted, providing methodologies for creating diverse chemical libraries. Such studies are crucial for developing new materials with potential applications in drug discovery, highlighting the versatility of compounds similar to the one . The creation of 10,10-Dioxo-10H-10λ6-phenoxathiine-2,8-dicarboxamides, through intramolecular cyclization, exemplifies the compound's relevance in synthesizing complex heterocyclic structures (Ignatovich et al., 2019).

Antimicrobial Agents

Compounds structurally related to N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}(2-methylphenyl)carboxamide have been synthesized and evaluated for their antimicrobial properties. This includes studies on novel quinazolinone and thiazolidinone derivatives, indicating the potential use of such compounds in developing new antimicrobial agents. The exploration of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides for their in vitro antibacterial and antifungal activities exemplifies this application (Desai et al., 2011).

properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-1-(4-chlorophenyl)sulfonyl-2-oxoethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O5S/c1-15-5-3-4-6-19(15)20(28)24-21(32(30,31)18-9-7-17(23)8-10-18)22(29)26-13-11-25(12-14-26)16(2)27/h3-10,21H,11-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNRFNOZMCIQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(=O)N2CCN(CC2)C(=O)C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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